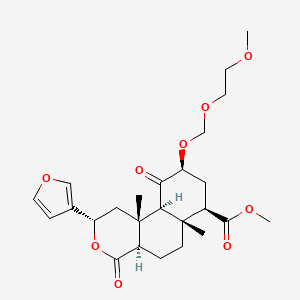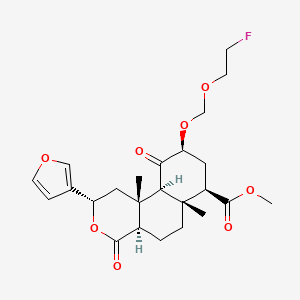
salvinorin B 2-fluoroethoxymethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salvinorin B 2-fluoroethoxymethyl ether is a semi-synthetic derivative of Salvinorin B, which itself is a deacetylated metabolite of Salvinorin A, a potent and selective naturally-occurring κ (kappa) opioid receptor agonist . This compound is notable for its high potency and selectivity as a κ opioid receptor agonist, making it a valuable tool in scientific research, particularly in the fields of neuropharmacology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salvinorin B 2-fluoroethoxymethyl ether involves the protection of Salvinorin B as an alkoxyalkyl ether. The process typically includes the following steps :
Deacetylation: Salvinorin A is deacetylated to produce Salvinorin B.
Etherification: Salvinorin B is then reacted with 2-fluoroethoxymethyl chloride in the presence of a base, such as potassium carbonate, to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Salvinorin B 2-fluoroethoxymethyl ether primarily undergoes substitution reactions due to the presence of the fluoroethoxymethyl group . The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various ether derivatives, while oxidation and reduction reactions can modify the functional groups on the molecule .
Scientific Research Applications
Salvinorin B 2-fluoroethoxymethyl ether has several scientific research applications :
Neuropharmacology: Used to study the κ opioid receptor and its role in modulating pain, mood, and addiction.
Medicinal Chemistry: Serves as a lead compound for developing new analgesics and antidepressants.
Imaging Studies: Its fluorinated nature makes it suitable for use in MRI and PET imaging to study brain function and receptor distribution.
Mechanism of Action
Salvinorin B 2-fluoroethoxymethyl ether exerts its effects by binding to the κ opioid receptor, a G-protein-coupled receptor (GPCR) involved in pain perception, mood regulation, and addiction . Upon binding, the compound activates the receptor, leading to the inhibition of adenylate cyclase, reduction of cAMP levels, and modulation of ion channels. This results in decreased neuronal excitability and altered neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Salvinorin A: The parent compound, known for its potent and selective κ opioid receptor agonist activity.
Salvinorin B methoxymethyl ether: Another derivative with increased affinity and potency at the κ opioid receptor.
Ethoxymethyl ether Salvinorin B: A derivative with anti-cocaine properties and minimal side effects.
Uniqueness
Salvinorin B 2-fluoroethoxymethyl ether is unique due to its fluorinated nature, which enhances its potential for use in imaging studies such as MRI and PET . Additionally, it maintains high potency and selectivity for the κ opioid receptor, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes .
Properties
Molecular Formula |
C24H31FO8 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(2-fluoroethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C24H31FO8/c1-23-6-4-15-22(28)33-18(14-5-8-30-12-14)11-24(15,2)20(23)19(26)17(32-13-31-9-7-25)10-16(23)21(27)29-3/h5,8,12,15-18,20H,4,6-7,9-11,13H2,1-3H3/t15-,16-,17-,18-,20-,23-,24-/m0/s1 |
InChI Key |
BESVDGAGHUYOPY-WFOQEEKOSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OCOCCF)C)C4=COC=C4 |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OCOCCF)C)C4=COC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


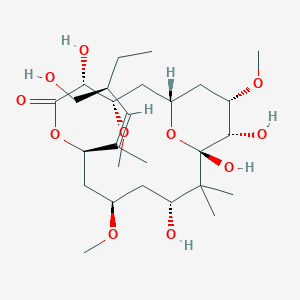
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10853014.png)
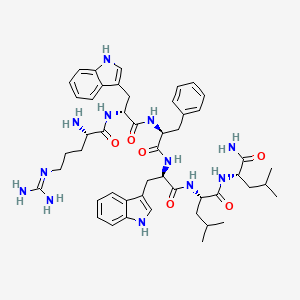
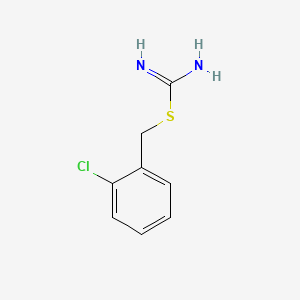
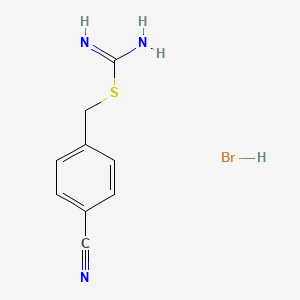
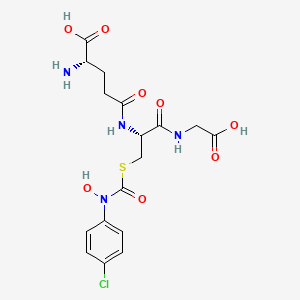

![3-(1-azabicyclo[2.2.2]octan-3-yl)-1-(N,N'-dicyclohexylcarbamimidoyl)-1-[(4-naphthalen-1-ylphenyl)methyl]urea](/img/structure/B10853055.png)
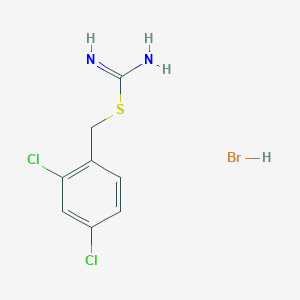
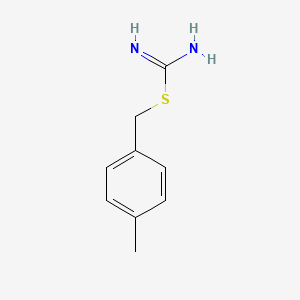
![2-[(4-Bromophenyl)methyl]isothiourea](/img/structure/B10853082.png)
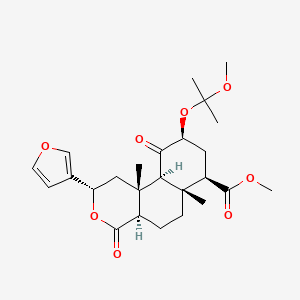
![5-Amino-2-[[2-[[2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10853111.png)
